N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Prostanoid DP Receptor Allergic Inflammation GPCR Pharmacology

N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide (CAS 331869-22-8) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class. Its structure features a 2,6-dimethylphenyl group on one amide nitrogen and a tetrahydrofuran-2-ylmethyl group on the other.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 331869-22-8
Cat. No. B2455231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
CAS331869-22-8
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCO2
InChIInChI=1S/C15H20N2O3/c1-10-5-3-6-11(2)13(10)17-15(19)14(18)16-9-12-7-4-8-20-12/h3,5-6,12H,4,7-9H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyLTZHNZGDEOMOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide (CAS 331869-22-8): A Multi-Target Oxalamide Probe for Specialized Research


N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide (CAS 331869-22-8) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class . Its structure features a 2,6-dimethylphenyl group on one amide nitrogen and a tetrahydrofuran-2-ylmethyl group on the other. Unlike highly specific clinical candidates, this compound is characterized by its polypharmacology, demonstrating affinity for several protein targets including the Prostanoid DP receptor, KDM4C, and PHD2 [1]. This multi-target profile positions it as a valuable tool compound for studying integrated biological pathways rather than as a single-target therapeutic agent.

Procurement Precision: Why Generic N,N'-Disubstituted Oxalamides Cannot Substitute for CAS 331869-22-8


Generic substitution with other N,N'-disubstituted oxalamides is scientifically unsound due to the dramatic impact of specific N-substituents on target binding profiles. The combined presence of a hydrophobic 2,6-dimethylphenyl group and a hydrogen-bonding tetrahydrofuran-2-ylmethyl moiety in CAS 331869-22-8 creates a unique polypharmacology [1]. As demonstrated below, a simple change in these substituents can shift the primary target from a G-protein coupled receptor (DP) to an epigenetic enzyme (KDM4C). This context-dependent activity means that results obtained with this specific compound cannot be reliably extrapolated to other oxalamide analogs, making precise procurement essential for research reproducibility.

Quantitative Differentiation of CAS 331869-22-8: Receptor, Epigenetic, and Metabolic Enzyme Affinity Profiles


DP Receptor Affinity: Differentiating CAS 331869-22-8 from the Clinical Antagonist Vidupiprant

CAS 331869-22-8 demonstrates measurable affinity for the human Prostanoid DP receptor, but it is significantly weaker than the clinical-stage DP2 antagonist Vidupiprant (AMG 853). This data refutes the assumption that all oxalamide-containing compounds targeting the DP receptor are equipotent [1][2]. The difference in IC50 values provides a quantitative basis for selecting the appropriate tool compound: Vidupiprant for potent receptor blockade, and CAS 331869-22-8 for studies requiring a weaker DP receptor interaction alongside its other activities.

Prostanoid DP Receptor Allergic Inflammation GPCR Pharmacology

KDM4C Epigenetic Inhibition: A 147-Fold Selectivity Advantage Over the Pan-Inhibitor N-Oxalylglycine

CAS 331869-22-8 functions as an inhibitor of the histone demethylase KDM4C (JMJD2C). It demonstrates a substantial 147-fold improvement in potency compared to N-Oxalylglycine, a broad-spectrum 2-oxoglutarate oxygenase inhibitor [1][2]. This is a class-level inference, as the compounds are not structural analogs but serve as alternative tool compounds for the same target. The higher potency suggests CAS 331869-22-8 may be a more suitable starting point for developing selective KDM4C probes than the low-affinity generic inhibitor.

Epigenetics Histone Demethylase KDM4C Inhibition

PHD2 HIF Pathway Modulation: A Basis for Distinction Among Multi-Target Oxalamides

This compound also inhibits PHD2 (Egl nine homolog 1), a key regulator of the hypoxia-inducible factor (HIF) pathway [1]. This activity further defines its polypharmacological profile in the context of cellular oxygen sensing. While a head-to-head comparison with another oxalamide-based PHD2 inhibitor is not available, this data point is crucial for experimental design. For example, Vidupiprant shows no reported PHD2 activity, highlighting how this compound differentiates itself from another oxalamide structure through its distinct secondary pharmacology.

Hypoxia-Inducible Factor Prolyl Hydroxylase PHD2 Inhibition

Optimal Application Scenarios for N-(2,6-Dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide


Integrated GPCR and Epigenetic Crosstalk Studies

This compound is optimally deployed in research investigating the crosstalk between prostanoid DP receptor signaling and histone demethylation. Its dual activity on DP (IC50 35 nM) and KDM4C (IC50 3.4 µM) enables the simultaneous modulation of both pathways in a single experimental setup. This allows pharmacologists to explore how receptor activation might influence epigenetic regulation without using multiple tool compounds, reducing experimental variability [1][2].

KDM4C Probe Development and Tool Compound Benchmarking

With a KDM4C IC50 of 3.4 µM, which is 147-fold more potent than the standard tool compound N-Oxalylglycine (IC50 500 µM), this compound serves as a superior reference inhibitor for KDM4C assay development and high-throughput screening [1]. Medicinal chemists can use this structure as a starting point for designing more potent and selective KDM4C inhibitors, benchmarking new compounds against this established affinity [2].

Hypoxia and Prostanoid Pathway Interrogation

This compound uniquely combines PHD2 inhibition (IC50 83 µM) with DP receptor antagonism (IC50 35 nM). This particular polypharmacology is valuable for studying the intersection of inflammatory signaling and cellular oxygen sensing, a key area in tumor microenvironment research [1][2]. The distinct inhibition profile allows researchers to interrogate the HIF pathway in an inflammatory context, which is not possible with selective inhibitors of either target alone [3].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.